3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c19-15(12-18-8-10-21-16(18)20)17-7-6-14(22-11-9-17)13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAODMEDLPALRGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)CN3CCOC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. One common method involves the reaction of 7-phenyl-1,4-thiazepane with an oxazolidinone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)oxazolidin-2-one (CAS 1798515-67-9)
Structural Similarities and Differences :
- Core Structure : Both compounds share the oxazolidin-2-one and 1,4-thiazepane moieties connected by a 2-oxoethyl group.
- Substituent Variation: The phenyl group in the target compound is replaced by a 2-chlorophenyl group in CAS 1798515-67-8.
- Molecular Weight : The chlorinated derivative has a higher molecular weight (354.9 g/mol vs. ~325 g/mol for the phenyl analog, assuming similar substituents).
Implications :
3-Phenyl-2-thioxo-1,3-thiazolidin-4-one
Structural Comparison :
- Core Heterocycles: This compound replaces the oxazolidinone and thiazepane with a thiazolidinone ring.
3-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-1,3-oxazolidin-2-one
Structural Comparison :
- Heterocyclic Diversity: This compound substitutes the thiazepane-phenyl system with a benzimidazole group, a motif known for anticancer and antiviral properties .
- Linker : The ethyl spacer lacks the ketone oxygen present in the target compound, reducing polarity.
Functional Implications :
- Benzimidazole’s planar structure may enhance DNA intercalation, whereas the thiazepane-phenyl system in the target compound could favor protein-binding pockets.
Biological Activity
3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one is a synthetic compound that belongs to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its synthesis, mechanisms of action, biological activities, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H18N2O3S
- Molecular Weight : 386.5 g/mol
Synthesis : The synthesis typically involves multi-step organic reactions including the formation of the thiazepane ring through cyclization reactions and subsequent modifications to introduce oxazolidinone functionalities. The synthesis pathway may include:
- Formation of the thiazepane ring using a suitable precursor.
- Introduction of the phenyl group via Friedel-Crafts alkylation.
- Oxidation to form the dioxido functionality.
- Final esterification to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as bacterial ribosomes and cancer cell signaling pathways.
Antimicrobial Activity
As an oxazolidinone derivative, this compound may inhibit protein synthesis by binding to the bacterial 50S ribosomal subunit. This mechanism is similar to that of linezolid, a well-known antibiotic in this class . Specifically, it disrupts the initiation complex formation in bacterial translation, leading to bacteriostatic effects.
Anticancer Activity
In cancer research, compounds with similar structures have shown promise in inducing apoptosis in various cancer cell lines. The presence of the thiazepane and oxazolidinone moieties may enhance interactions with specific receptors or enzymes involved in cell proliferation and survival pathways.
Biological Activity Data
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial ribosome | Inhibition of protein synthesis | |
| Anticancer | Cancer cell lines (e.g., glioma) | Induction of apoptosis |
Case Studies
- Antimicrobial Efficacy : A study evaluating similar oxazolidinone compounds demonstrated significant activity against Gram-positive bacteria, including strains resistant to other antibiotics. The findings suggest that modifications in the structure can enhance efficacy against resistant strains .
- Anticancer Potential : Research on derivatives of this compound indicated promising results in inhibiting growth in glioma cell lines. The study highlighted how structural variations influenced cytotoxicity and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
